3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-12-8-15-13(18)16(12)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLYUMTNRZSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of tryptamine with a suitable thiocarbonyl compound under specific conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety allows for electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell biology and biochemistry.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Core Heterocycle and Reactivity: The target compound’s imidazolidinone core is shared with Compound 4 , but the addition of a sulfanylidene group (C=S) distinguishes it. In contrast, Compound 10 replaces the imidazolidinone with a thiosemicarbazone scaffold, which exhibits distinct metal-chelating properties .
Substituent Effects: The 2-(indol-3-yl)ethyl group in the target compound provides steric bulk and aromaticity, similar to substituents in Compound 8 . However, the absence of a methyl group (cf. Compound 4) may reduce steric hindrance, favoring target binding.
Biological Activity Trends: Imidazolidinone derivatives like Compound 4 demonstrate antimicrobial and antioxidant activity, likely due to the phenylamino group’s electron-donating effects . The target compound’s sulfanylidene group may amplify these effects via enhanced electrophilicity. Compound 8’s hydrazone-indole hybrid structure shows antioxidant activity, suggesting that indole derivatives with conjugated systems are promising for free-radical scavenging .
Pharmacological Potential and Limitations
- While the target compound’s structure aligns with bioactive indole derivatives (e.g., serotonin analogs), its specific pharmacological profile remains unexplored.
- Compound 4’s antimicrobial activity (MIC values: 12.5–25 µg/mL against S. aureus and E. coli) suggests that the imidazolidinone scaffold is a viable starting point for optimization. The sulfanylidene group in the target compound could improve membrane permeability or target affinity.
Biological Activity
3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one is an organic compound that integrates both indole and imidazolidinone structures. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant findings from various studies, including case studies, data tables, and detailed research insights.
Chemical Structure and Properties
The IUPAC name for this compound is 3-ethyl-5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one. It features a complex structure that contributes to its biological activity. The presence of the indole moiety is significant as indoles are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit considerable antimicrobial properties. A study highlighted the effectiveness of certain analogues against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for some derivatives, indicating potent activity against this resistant strain .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|
| Compound 26 | MRSA | ≤ 0.25 | Non-toxic |
| Compound 32 | MRSA | ≤ 0.25 | Non-toxic |
| Compound 57 | Cryptococcus neoformans | ≤ 0.25 | Non-toxic |
| Compound 111 | Cryptococcus neoformans | ≤ 0.25 | Non-toxic |
These findings underscore the potential of these compounds as selective antifungal agents without significant cytotoxic effects on human cells .
Anticancer Activity
The anticancer properties of this compound have also been investigated. The mechanism involves the inhibition of cell proliferation through interactions with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, the compound may disrupt microtubule function, leading to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound binds to enzymes and receptors that play crucial roles in cellular signaling.
- Pathways Involved : It may inhibit kinase activity and disrupt microtubule dynamics, which are essential for mitosis .
Case Studies
A notable case study involved the evaluation of several analogues derived from this compound in a series of biological assays. The study found that modifications to the indole ring significantly affected the antimicrobial efficacy against MRSA and other pathogens. Specifically, halogen substitutions on the indole ring enhanced activity, while certain structural configurations led to non-cytotoxic profiles .
Q & A
Q. How can advanced crystallographic data reconcile discrepancies in proposed tautomeric forms based on NMR analysis?
- Tautomer resolution:
- Single-crystal X-ray diffraction: Confirm the dominant tautomer (e.g., thione vs. enethiol) via bond-length analysis (C=S vs. S-H) .
- Dynamic NMR: Detect tautomeric interconversion rates in solution (e.g., coalescence temperature studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
